molecular formula C45H63N3O3 B12575079 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- CAS No. 208114-14-1

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-

Cat. No.: B12575079
CAS No.: 208114-14-1
M. Wt: 694.0 g/mol
InChI Key: CVCXSOZLDGOPTB-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is a derivative of 1,3,5-triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 4-[(2-ethylhexyl)oxy]phenyl groups attached to the triazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- typically involves the nucleophilic substitution of cyanuric chloride with 4-[(2-ethylhexyl)oxy]phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions include maintaining the temperature between 0°C and 25°C to ensure the selective substitution of the chlorine atoms on the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-[(2-ethylhexyl)oxy]phenyl groups enhances its solubility in organic solvents and its ability to interact with biological systems, making it a valuable compound for various applications .

Properties

CAS No.

208114-14-1

Molecular Formula

C45H63N3O3

Molecular Weight

694.0 g/mol

IUPAC Name

2,4,6-tris[4-(2-ethylhexoxy)phenyl]-1,3,5-triazine

InChI

InChI=1S/C45H63N3O3/c1-7-13-16-34(10-4)31-49-40-25-19-37(20-26-40)43-46-44(38-21-27-41(28-22-38)50-32-35(11-5)17-14-8-2)48-45(47-43)39-23-29-42(30-24-39)51-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3

InChI Key

CVCXSOZLDGOPTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC(CC)CCCC)C4=CC=C(C=C4)OCC(CC)CCCC

Origin of Product

United States

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